2-Amino-N-ethylpropanamide

Description

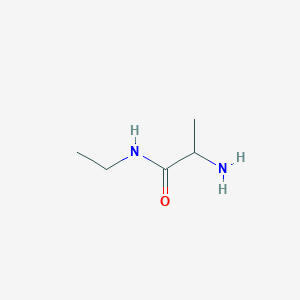

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPCTMWFLGENTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Amino N Ethylpropanamide and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of 2-Amino-N-ethylpropanamide and its derivatives primarily revolves around the formation of an amide linkage between an amine and a carboxylic acid or its activated form.

Amidation Reactions in this compound Formation

Amide bonds are most commonly formed by the reaction of a carboxylic acid derivative with an amine. libretexts.orgmasterorganicchemistry.com One of the most effective methods involves the use of an acid chloride, which readily reacts with an amine to form the corresponding amide. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting 2-aminopropanoyl chloride with ethylamine.

Alternatively, coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose, particularly in peptide synthesis where mild reaction conditions are crucial to prevent racemization. masterorganicchemistry.comnih.gov The use of EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to form a reactive ester intermediate, which then reacts with the amine. nih.gov

Another approach is the acceptorless dehydrogenative coupling of epoxides and amines, catalyzed by ruthenium pincer complexes, which can produce amides in a single step with the generation of hydrogen gas as the only byproduct. nih.gov This method offers an atom-economical route to amides. nih.gov

| Starting Materials | Reagents | Product | Key Features |

| 2-Aminopropanoyl chloride, Ethylamine | - | This compound | High reactivity |

| 2-Aminopropanoic acid, Ethylamine | DCC or EDC/HOBt | This compound | Mild conditions, suitable for sensitive substrates |

| Epoxide, Amine | Ruthenium pincer complex, tBuOK | Amide | Atom-economical, generates H2 as byproduct |

Strategies for Optically Active this compound Synthesis

The synthesis of a specific enantiomer of this compound, such as (S)-2-amino-N-ethylpropanamide, requires stereocontrol. nih.gov This is crucial in pharmaceutical applications where only one enantiomer may be biologically active.

Stereoselective synthesis aims to create a specific stereoisomer. This can be achieved by using a chiral starting material or by employing a chiral reagent or catalyst that influences the stereochemical outcome of the reaction. For instance, starting with an enantiomerically pure form of alanine (B10760859), such as L-alanine ((S)-2-aminopropanoic acid), and converting it to the corresponding amide using standard amidation methods would yield the desired enantiomer of this compound. Stereoselective routes have been developed for the synthesis of other chiral amino acid derivatives, which can be adapted for this purpose. elsevierpure.comnih.govnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is removed. wikipedia.org For the synthesis of optically active this compound, a chiral auxiliary could be attached to an achiral precursor. For example, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. wikipedia.org Subsequent reactions are then directed by the stereocenter of the auxiliary. Evans oxazolidinones are another class of widely used chiral auxiliaries. wikipedia.org

| Chiral Auxiliary | Application Principle | Typical Reaction |

| Pseudoephedrine | Forms a chiral amide, directing subsequent reactions. wikipedia.org | Reaction with a carboxylic acid or its derivative. wikipedia.org |

| Evans Oxazolidinones | Forms a chiral imide, allowing for stereoselective alkylation or other modifications. wikipedia.org | N-acylation followed by stereoselective enolate reactions. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Used as a chiral ligand or auxiliary in various asymmetric transformations. wikipedia.org | Asymmetric synthesis. wikipedia.org |

Asymmetric catalysis involves the use of a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. This method is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product. While specific examples for this compound are not prevalent in the provided search results, the principles of asymmetric catalysis are broadly applicable. For instance, kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, is a powerful strategy for obtaining enantiomerically pure compounds. nih.gov Chiral bifunctional aminoboronic acids have been used as catalysts for the kinetic resolution of amines in amide synthesis. nih.gov

Process Optimization for Scalable Synthesis

For industrial applications, the synthesis of this compound must be scalable, cost-effective, and produce a consistent quality product. google.com Process optimization involves several factors:

Reagent Selection: Utilizing inexpensive and readily available starting materials and reagents is crucial for cost-effectiveness. google.com

Solvent System: The choice of solvent can significantly impact reaction rates, yields, and ease of purification. A patent for a related compound highlights the use of a tetrahydrofuran (B95107) and water solvent system. google.com

Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to higher yields and purity while minimizing energy consumption.

Purification: Developing efficient purification methods, such as crystallization or chromatography, is essential to obtain the product with the desired purity. The patent for a similar compound describes a process that results in a consistent quality product in reproducible yields. google.com

Continuous Flow Reactor Applications

The synthesis of amides, including this compound, has been significantly advanced by the adoption of continuous flow technology. These systems offer substantial benefits over traditional batch processes, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. researchgate.net

Several continuous flow methodologies are applicable to the formation of the amide bond in this compound, typically formed from an alanine precursor and ethylamine. A solvent-free protocol using a screw reactor has been developed for the direct amidation of carboxylic acids. rsc.org This method utilizes a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and can achieve high conversions with short residence times (30-300 seconds), making it a potentially rapid and efficient route for the synthesis of this compound. rsc.org

Below is a table summarizing potential continuous flow methods for amide synthesis.

| Method | Key Reagents/Catalysts | Reactor Type | Key Advantages | Reference |

|---|---|---|---|---|

| Direct Amidation | EDC·HCl | Jacketed Screw Reactor | Solvent-free, rapid reaction, high yield. | rsc.org |

| Telescoped Synthesis | N-(trifluoromethylthio)phthalimide, N-acylpyrazole intermediate | PTFE Coil Reactor | Multi-step synthesis in one flow, good yields, short reaction times. | acs.org |

| CS2-Mediated Amidation | Carbon Disulfide, Alumina | Packed-bed Reactor | Atom-economic, reusable catalyst, simple setup. | rsc.org |

| High-Temp/High-Pressure | None (direct thermal condensation) | Microwave-assisted Flow Reactor (γ-Al2O3) | Uses equimolar amounts of acid and amine, suitable for industrial scale. | nih.gov |

Advanced Purification Methodologies

Given that this compound is a chiral molecule, its purification, especially the separation of enantiomers, requires advanced methodologies. rsc.org Beyond standard techniques like distillation or simple recrystallization, which are often the first choice for amide purification researchgate.net, more sophisticated methods are necessary for achieving high enantiomeric purity.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of amides. nih.gov This method utilizes supercritical CO2 as the mobile phase, which offers advantages like lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. rsc.org The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for resolving amide enantiomers. nih.gov The resolution is highly dependent on the interactions between the analyte and the stationary phase, as well as on parameters like the organic modifier, temperature, and additives used in the mobile phase. nih.gov

Crystallization-based methods also play a crucial role in chiral separations. rsc.org Techniques such as preferential crystallization or diastereomeric salt formation can be employed. The latter involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered.

Below is a table comparing advanced purification techniques applicable to this compound.

| Methodology | Principle | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Fast, efficient, reduced solvent consumption, suitable for preparative scale. | Requires specialized equipment and optimization of CSP and conditions. | rsc.orgnih.gov |

| Recrystallization | Purification based on differences in solubility between the product and impurities. | Simple, cost-effective, and can yield very pure crystalline products. | May not be effective for all impurity profiles; does not separate enantiomers. | researchgate.net |

| Diastereomeric Salt Formation | Reaction with a chiral acid to form diastereomeric salts that are separated by crystallization, followed by liberation of the amine. | Well-established industrial method for resolving racemates. | Requires a suitable and often expensive resolving agent; involves multiple steps. | rsc.org |

Derivatization Strategies for this compound

The chemical character of this compound is defined by its two primary functional groups: a primary amine and a secondary amide. These groups serve as reactive handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Derivatization can be used to modify the molecule's properties or to prepare it for further synthetic steps.

Nucleophilic Substitution Reactions of the Amino and Amide Functionalities

The primary amino group (-NH2) of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. mhmedical.com This makes it susceptible to attack by a wide range of electrophiles in nucleophilic substitution reactions. For example, reaction with alkyl halides (e.g., bromoethane) in a sealed tube can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through successive alkylation. chemguide.co.uk Similarly, acylation of the amino group can be readily achieved using acyl chlorides or anhydrides to form N-acylated derivatives.

The amide functionality, in contrast, is generally a much weaker nucleophile and is less reactive towards substitution. However, its reactivity can be enhanced under certain conditions, for instance, by deprotonation with a strong base to form an amidate anion, which is a more potent nucleophile.

The following table provides examples of potential nucleophilic substitution reactions.

| Reaction Type | Electrophile | Functional Group Targeted | Potential Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | Primary Amine | 2-(Methylamino)-N-ethylpropanamide | chemguide.co.uk |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Primary Amine | 2-(Acetylamino)-N-ethylpropanamide | britannica.com |

| Reaction with Carbonyls | Aldehyde/Ketone | Primary Amine | Schiff Base/Imine (intermediate for reductive amination) | youtube.com |

Oxidation Pathways of this compound Substructures

The oxidation of this compound and its precursors or derivatives offers another avenue for creating new chemical entities. The specific outcome of an oxidation reaction depends heavily on the chosen oxidant and the reaction conditions, targeting either the amine group or other susceptible moieties within the molecular framework.

Oxidation of Amine Groups

The primary amine in this compound can be oxidized to various functional groups. rsc.org Mild oxidation, for instance, using hydrogen peroxide or peroxy acids, can lead to the formation of nitroso (R-NO) or nitro (R-NO2) compounds. britannica.com More vigorous oxidation can convert the primary amine into a nitrile (R-C≡N). britannica.comacs.org This transformation can be achieved with reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which provides an efficient method for nitrile synthesis under mild conditions. acs.org Furthermore, catalytic aerobic oxidation, using transition metal complexes such as those based on Ruthenium, can convert primary amines into amides, a process that proceeds via a nitrile intermediate that is subsequently hydrated. rsc.org

The table below summarizes various oxidation methods for primary amines.

| Oxidant/Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|

| NaOCl | Mild conditions | Nitrile (R-C≡N) | britannica.com |

| H2O2 / Peroxy acids | Controlled conditions | Nitroso (R-NO) or Nitro (R-NO2) compounds | britannica.com |

| Oxoammonium Salt | CH2Cl2-pyridine, room temp | Nitrile (R-C≡N) | acs.org |

| Ru Complex / Air | Catalytic, KOtBu, tBuOH | Amide (via nitrile hydration) | rsc.org |

| Flavoproteins (Amine Oxidases) | Biocatalytic, aqueous buffer | Imine (hydrolyzes to ketone + ammonia) | nih.gov |

Reduction Transformations of Amide and Related Functional Groups

The reduction of the amide functional group in this compound to an amine is a key transformation for producing the corresponding ethylenediamine (B42938) derivative, N1-ethylethane-1,2-diamine. Strong reducing agents are typically required for this conversion.

The most common and effective reagent for the reduction of amides is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the amide's carbonyl group into a methylene (B1212753) group (C=O → CH₂). libretexts.org Unlike the reduction of other carboxylic acid derivatives, which yield alcohols, the reduction of an amide specifically produces an amine. libretexts.org This process is applicable to primary, secondary, and tertiary amides, as well as cyclic amides (lactams). masterorganicchemistry.com

The mechanism for the hydride reduction of an amide involves several steps: libretexts.orglibretexts.org

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

Intermediate Formation: This addition leads to a tetrahedral intermediate.

Leaving Group Elimination: The oxygen atom is eliminated as an aluminate salt, forming an iminium ion intermediate.

Second Hydride Attack: The iminium ion is then rapidly reduced by another hydride equivalent to form the final amine product. libretexts.org

A subsequent aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting amine. masterorganicchemistry.com

While LiAlH₄ is highly effective, other reagents have been developed for amide reduction, often seeking milder conditions or improved selectivity. These include various hydrosilane-based systems catalyzed by transition metals or strong bases. organic-chemistry.org For instance, the combination of a silane (B1218182) with a catalyst like tetrabutylammonium (B224687) difluorotriphenylsilicate offers a metal-free method for converting amides to amines at room temperature. organic-chemistry.org Nickel-catalyzed reductions have also proven effective for various amide substrates, including lactams. organic-chemistry.org In some cases, activating the amide with an agent like triflic anhydride (B1165640) (Tf₂O) allows for reduction with a milder reagent like sodium borohydride. organic-chemistry.org

| Reagent System | Description | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent. The most common method. | Anhydrous ether or THF, followed by aqueous workup. | libretexts.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Triflic Anhydride (Tf₂O) | Activation of the amide with Tf₂O allows for reduction by the milder NaBH₄. | THF, room temperature. | organic-chemistry.org |

| Hydrosilanes (e.g., PhSiH₃) / Catalyst | Can be catalyzed by transition metals (e.g., Nickel, Yttrium) or metal-free catalysts. | Varies with catalyst; can often be performed under mild conditions. | organic-chemistry.org |

Decarboxylation Mechanisms in Related Amide Systems

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). While this compound itself does not undergo decarboxylation under normal conditions, the mechanism is highly relevant for derivatives or related systems where a carboxyl group is present, particularly in a β-position to another carbonyl or activating group. youtube.comyoutube.com

The most common mechanism for decarboxylation involves β-keto acids or related structures that can form a cyclic six-membered transition state. youtube.comyoutube.com When heated, the molecule arranges itself so the hydroxyl proton of the carboxylic acid can be transferred to the β-carbonyl oxygen in a concerted pericyclic reaction. This process forms an enol intermediate and releases CO₂. youtube.comyoutube.com The enol then tautomerizes to the more stable keto form. youtube.com

In the context of amino acids and their derivatives, decarboxylation is often enzyme-mediated. For example, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylases are common in biological systems. nih.gov The mechanism involves the formation of a Schiff base between the amino acid's α-amino group and PLP. The PLP acts as an "electron sink," stabilizing the carbanion intermediate formed upon the loss of CO₂. Subsequent protonation yields the amine product and regenerates the catalyst. nih.gov

Oxidative decarboxylation is another pathway, where the removal of CO₂ is coupled with an oxidation reaction. This can be mediated by flavin-dependent enzymes or metal cofactors like heme. nih.govnih.gov For instance, in some enzymatic systems, a hydride is transferred from the substrate to a flavin cofactor (FAD), creating an intermediate that facilitates the decarboxylation step. nih.gov

For a derivative of this compound to undergo non-enzymatic decarboxylation, it would typically need to be modified to possess a carboxyl group beta to a carbonyl function.

Peptide Coupling Reactions Utilizing this compound Scaffolds

This compound can serve as a building block in peptide synthesis, acting as either the N-terminal or C-terminal residue in a larger peptide chain. The fundamental reaction is the formation of a peptide (amide) bond between the free amino group of one amino acid and the carboxylic acid group of another. wikipedia.org

To achieve a controlled synthesis, protecting groups are necessary to prevent unwanted side reactions. masterorganicchemistry.com The amino group of the incoming amino acid is typically protected, often with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com The carboxylic acid of the other amino acid must be activated to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

A variety of coupling reagents are used to facilitate this activation. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common. wikipedia.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org To prevent side reactions and suppress racemization of the activated amino acid, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which then reacts with the amine. wikipedia.org

More advanced coupling reagents, known as aminium/uronium or phosphonium (B103445) salts, incorporate the activating agent (like HOBt or HOAt) into their structure. luxembourg-bio.com Examples include HATU, HBTU, and PyBOP. luxembourg-bio.com These reagents are highly efficient and are widely used in modern solid-phase peptide synthesis (SPPS), a technique where the peptide is built on a solid polymer resin support. masterorganicchemistry.comnih.gov

If this compound were used as the N-terminal residue, its primary amino group would be the nucleophile attacking the activated carboxyl group of a protected amino acid. Conversely, if it were part of a larger peptide and presenting its C-terminus for elongation, its carboxyl group would be activated before reacting with the N-terminus of an incoming amino acid.

| Reagent Class | Examples | Mechanism/Use | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization. | wikipedia.org |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly efficient reagents that form active esters in situ. Widely used in SPPS. Require a non-nucleophilic base like DIPEA. | luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar in function to aminium salts, forming active esters. Preferred for cyclization reactions. | luxembourg-bio.com |

Site-Selective Deuteration Studies on this compound Frameworks

The selective incorporation of deuterium (B1214612) (D), a heavy isotope of hydrogen, into molecules like this compound is of significant interest for mechanistic studies, metabolic tracing, and altering pharmacokinetic properties of drug candidates. nih.govnih.govwisc.edu Site-selective deuteration focuses on replacing specific C-H bonds with C-D bonds.

For an amino amide framework, the primary sites for deuteration are the α-carbon and β-carbon.

α-Deuteration: The hydrogen atom on the α-carbon (the carbon bearing the amino group) can be exchanged for deuterium. This is often achieved through hydrogen isotope exchange (HIE) in a deuterium oxide (D₂O) medium. nih.gov The reaction can be catalyzed by aldehydes, such as 2-hydroxynicotinaldehyde (B1277654) or salicylaldehyde (B1680747) derivatives, under mild conditions. nih.gov These catalysts work by forming a Schiff base with the amino group, which increases the acidity of the α-proton, facilitating its removal by a base and subsequent replacement by a deuteron (B1233211) from the solvent. nih.gov

β-Deuteration: Achieving deuteration at the β-position is more challenging. osti.gov Palladium-catalyzed H/D exchange reactions have been developed for this purpose, specifically for N-protected amino amides. osti.gov The proposed mechanism involves the coordination of the palladium catalyst to the amide, followed by a C-H activation step at the β-position to form a palladacycle intermediate. Subsequent reaction with D₂O introduces the deuterium atom. osti.gov

Enzymatic methods also offer high site-selectivity. nih.govwisc.edu For example, systems involving aminotransferases can catalyze H/D exchange. By using a dual-protein system, researchers have demonstrated control over deuteration, achieving either exclusive α-deuteration or concurrent α- and β-deuteration. nih.govwisc.edu The presence of a partner protein can alter the enzyme's active site to allow for the slower Cβ-exchange to occur. wisc.edu

| Method | Target Site | Catalyst/Reagents | Deuterium Source | Reference |

|---|---|---|---|---|

| Aldehyde-Catalyzed HIE | α-carbon | 2-hydroxynicotinaldehyde | D₂O | nih.gov |

| Palladium-Catalyzed H/D Exchange | β-carbon | Palladium Acetate (Pd(OAc)₂) | D₂O | osti.gov |

| Dual-Protein Enzymatic Catalysis | α- and β-carbon | Aminotransferase (e.g., DsaD) with/without partner protein (e.g., DsaE) | D₂O | nih.govwisc.edu |

Advanced Analytical and Spectroscopic Characterization of 2 Amino N Ethylpropanamide and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For 2-Amino-N-ethylpropanamide, the IR spectrum provides characteristic signals that confirm the presence of its primary amine, secondary amide, and alkyl functionalities.

While a publicly available, fully assigned experimental IR spectrum for this compound is not readily found in the cited literature, a vapor phase IR spectrum is noted as available, suggesting that such data exists. rero.ch Based on the known characteristic absorption regions for its constituent functional groups, a theoretical IR spectrum can be predicted. The principal absorption bands expected for this compound are detailed in the table below.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. The secondary amide group also exhibits a characteristic N-H stretching band, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide, known as the Amide I band, is a strong absorption that usually appears in the 1680-1630 cm⁻¹ region. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected between 1570-1515 cm⁻¹. Furthermore, C-H stretching vibrations from the ethyl and methyl groups would be observed in the 3000-2850 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1680-1630 |

| Amide | N-H Bend, C-N Stretch (Amide II) | 1570-1515 |

| Alkyl (C-H) | C-H Stretch | 3000-2850 |

| Amine | C-N Stretch | 1250-1020 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate the absolute stereochemistry of chiral centers and provide detailed information about the crystal packing and intermolecular interactions that govern the solid-state properties of a compound.

Single Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature. However, studies on the closely related parent compound, L-alaninamide, provide valuable insights into the likely structural characteristics. L-alaninamide is the amide derivative of L-alanine and differs from the title compound only by the absence of the N-ethyl group. researchgate.netnih.gov Research on L-alaninamide and other C-amidated peptides demonstrates that these molecules tend to adopt energetically favorable conformations. nih.gov

For a molecule like this compound, a single crystal X-ray diffraction analysis would be expected to provide precise data on its unit cell dimensions, space group, and the atomic coordinates of each atom. This would definitively establish the conformation of the molecule in the solid state, including the torsion angles of the backbone and the orientation of the ethyl group.

Analysis of Intermolecular Interactions and Packing in Solid State

The solid-state structure of this compound would be significantly influenced by a network of intermolecular hydrogen bonds. Both the primary amine (-NH₂) and the secondary amide (-NH-) groups can act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the nitrogen of the primary amine can serve as hydrogen bond acceptors.

Computational and Theoretical Investigations of 2 Amino N Ethylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like 2-Amino-N-ethylpropanamide, DFT would be used to determine key electronic properties.

Research on similar small molecules and peptide fragments frequently employs DFT to understand their geometry, stability, and reactivity. researchgate.net For instance, studies on N-ethylpropanamide, a related structure, have utilized DFT to calculate electrostatic potentials, which are crucial for understanding intermolecular interactions. researchgate.net A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic descriptors.

Commonly used functionals for such organic molecules include B3LYP, often paired with basis sets like 6-31G* or the more extensive 6-311G** to achieve reliable results. tue.nl The outputs of these calculations provide valuable data, as illustrated in the hypothetical table below.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: This data is illustrative and based on typical results for similar molecules.)

| Property | Value | Significance |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -9.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Ab initio methods, which are based on first principles without experimental data, are employed to explore the conformational landscape of a molecule. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer high accuracy.

For analogous molecules like the alanine (B10760859) dipeptide, ab initio studies are crucial for mapping the potential energy surface as a function of key dihedral angles (phi, ψ). nih.gov This allows for the identification of stable low-energy conformers and the energy barriers between them. A similar analysis for this compound would involve systematically rotating the single bonds to generate different spatial arrangements and calculating the energy of each. The results would reveal the preferred shapes the molecule adopts in the gas phase.

Table 2: Hypothetical Low-Energy Conformers of this compound from Ab Initio Calculations (Note: This data is illustrative, based on typical findings for dipeptide analogs.)

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | (φ: -150, ψ: +150) | 0.00 | 65% |

| 2 | (φ: -70, ψ: +140) | 0.85 | 25% |

| 3 | (φ: -80, ψ: -70) | 1.50 | 10% |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static structures to explore the dynamic behavior of molecules and their interactions with their environment, such as solvent or biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. If this compound were being investigated as a potential ligand for a biological target, docking simulations would be a critical first step. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their predicted binding affinity.

The scoring functions estimate the free energy of binding, with lower scores indicating a more favorable interaction. This allows for the identification of the most likely binding mode and provides insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. ambermd.org

A Monte Carlo Multiple Minimum (MCMM) search is a method used to explore the conformational space of a molecule more broadly than systematic searches. It uses random sampling to generate new conformations and a Metropolis criterion to accept or reject them based on their energy. This allows the simulation to overcome energy barriers and discover a wider range of low-energy structures. For a flexible molecule like this compound, an MCMM search would be effective in identifying a comprehensive set of stable conformers, which is essential for subsequent docking or molecular dynamics studies.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves over time.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation (Note: This table represents a general setup for a small molecule simulation.)

| Parameter/Output | Description | Example Value/Result |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent molecules. | TIP3P (for water) |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds |

| RMSD Analysis | Measures the average deviation of the molecule from a reference structure over time. | Stable trajectory with RMSD plateauing at 1.5 Å. |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Peak at 2.8 Å for water oxygen around the amide hydrogen. |

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies on the reactivity of this compound and its reaction mechanisms are pivotal for predicting its chemical behavior under various conditions. While specific computational research on this compound is not extensively available, principles from studies on analogous molecules can be applied to understand its likely reactivity.

Transition State Analysis of Chemical Reactions

Transition state analysis is a powerful computational tool used to investigate the energy barriers and intermediate structures that molecules pass through during a chemical reaction. For a molecule like this compound, which possesses both an amine and an amide functional group, several reaction types could be of interest, including nucleophilic substitution and condensation reactions.

Although direct transition state analysis data for this compound is not readily found in the reviewed literature, we can infer its potential reactive pathways from studies on similar small amide-containing molecules. For instance, the nucleophilic attack by the primary amine group or reactions involving the amide functionality would proceed through specific transition states. The energy of these transition states determines the reaction rate. Computational methods such as Density Functional Theory (DFT) are commonly employed to model these transient structures and calculate the activation energy of the reaction.

The following table illustrates hypothetical activation energies for potential reactions involving this compound, based on typical values for similar functional groups found in computational chemistry literature.

| Hypothetical Reaction | Functional Group Involved | Plausible Activation Energy (kJ/mol) |

| Nucleophilic attack on a carbonyl | Primary Amine | 50 - 80 |

| Amide hydrolysis (acid-catalyzed) | Amide | 80 - 120 |

| Amide hydrolysis (base-catalyzed) | Amide | 70 - 100 |

This table is illustrative and not based on direct experimental or computational results for this compound.

Tautomerism Studies (e.g., Amide-Iminol Tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the most relevant form of tautomerism is amide-iminol tautomerism. This involves the migration of a hydrogen atom from the nitrogen atom of the amide group to the oxygen atom, resulting in the formation of an iminol (or imidic acid) tautomer.

The amide form is generally more stable than the iminol form for simple amides. Computational studies on related molecules, such as oxamic acid, have shown through quantum-chemical calculations (DFT and other methods) that the amide tautomer is energetically favored over the iminol form. researchgate.net For instance, in the gas phase, the Gibbs free energy of the most stable iminol structure of oxamic acid is significantly higher than that of its amide isomers. researchgate.net This suggests that the equilibrium lies heavily towards the amide form.

The relative stability of the tautomers can be influenced by factors such as the solvent and intramolecular hydrogen bonding. While specific computational data for this compound is lacking, the principles observed in studies of other amides provide a strong indication of its likely behavior.

Below is a data table summarizing the expected characteristics of the amide-iminol tautomerism in this compound, based on general findings for similar compounds.

| Tautomeric Form | General Structural Features | Expected Relative Stability | Key Computational Descriptors |

| Amide | C=O double bond, N-H single bond | High (more stable) | Lower calculated Gibbs free energy |

| Iminol | C=N double bond, O-H single bond | Low (less stable) | Higher calculated Gibbs free energy |

This theoretical framework, though based on analogous systems, provides a foundational understanding of the reactivity and structural dynamics of this compound. Further dedicated computational studies on this specific molecule would be invaluable to refine these predictions and provide more precise quantitative data.

Applications of 2 Amino N Ethylpropanamide As a Chemical Building Block and Functional Material Precursor

Role in Organic Synthesis

2-Amino-N-ethylpropanamide, a derivative of the naturally occurring amino acid alanine (B10760859), presents itself as a versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both a primary amine and an amide group, allows for a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecular architectures. The presence of a chiral center also offers the potential for stereoselective synthesis, a critical aspect in the development of new materials and therapeutic agents.

While specific, in-depth research detailing the extensive use of this compound as a foundational precursor in complex organic synthesis is not widely available in publicly accessible literature, its structural motifs suggest significant potential. Chemical suppliers often categorize it as a useful intermediate, implying its role in multi-step synthetic sequences.

Intermediate for Complex Molecule Assembly

The structure of this compound inherently lends itself to being a valuable intermediate in the assembly of more complex molecules. The primary amino group can readily undergo a variety of reactions, including alkylation, acylation, and condensation, to introduce new functional groups and build out the molecular framework. The amide portion of the molecule can also be involved in further chemical modifications, although it is generally less reactive than the primary amine. The ethylamide group can influence the solubility and conformational properties of the final molecule.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. While direct examples of the use of this compound as a precursor for the synthesis of heterocyclic compounds are not extensively documented in readily available scientific literature, its structure suggests a potential role in the formation of certain heterocyclic systems. For instance, the amino and amide functionalities could potentially be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. Further research in this area could unveil novel synthetic routes to valuable heterocyclic structures.

Contributions to Medicinal Chemistry and Drug Discovery

The application of this compound and its derivatives holds considerable promise in the realm of medicinal chemistry and drug discovery. Its structural similarity to natural amino acids makes it an attractive scaffold for the design of new bioactive molecules.

Scaffold for Bioactive Molecule Construction

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds for biological screening. This compound can serve as such a scaffold. By modifying the amino group or the ethylamide, a diverse range of derivatives can be synthesized. These derivatives can then be tested for their interaction with various biological targets, such as enzymes and receptors. The inherent chirality of the molecule can also be a crucial factor in the specificity of these interactions.

Design and Synthesis of Pharmacologically Relevant Derivatives

The design and synthesis of pharmacologically relevant derivatives of this compound is an area of active interest. By strategically modifying its structure, chemists can aim to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. For example, the hydrochloride salt of this compound is noted as a drug intermediate, suggesting its use in the synthesis of various pharmaceutical compounds, including potential anti-tumor agents and antibiotics.

| Potential Pharmacological Derivatives | Synthetic Approach | Potential Therapeutic Area |

| N-Aryl/Heteroaryl derivatives | Nucleophilic substitution on the amino group | Anti-inflammatory, Anticancer |

| Peptidomimetics | Incorporation into peptide chains | Various therapeutic targets |

| Cyclic derivatives | Intramolecular cyclization | Conformationally constrained analogs |

Applications in Peptide Chemistry

Peptides are short chains of amino acids that play crucial roles in a vast array of biological processes. The modification of peptides with non-natural amino acid derivatives, such as this compound, is a common strategy to enhance their therapeutic potential.

One notable example is the incorporation of N-ethyl-alaninamide, a synonym for this compound, into an analog of Luteinizing Hormone-Releasing Hormone (LHRH). In the peptide analog LHRH, N-Et-Alanh2(6)-, the glycine (B1666218) residue at position 6 is replaced with N-ethyl alaninamide. vulcanchem.com This modification is intended to alter the peptide's conformation and stability, potentially leading to improved biological activity and a longer duration of action. Such modifications are a key strategy in the development of peptide-based drugs.

| Peptide Analog | Modification | Purpose of Modification |

| LHRH, N-Et-Alanh2(6)- | Replacement of Glycine with N-ethyl alaninamide | Enhance biological activity and stability |

Incorporation into Synthetic Peptides

The primary structure of this compound, an ethyl amide derivative of the amino acid alanine, makes it a candidate for incorporation into synthetic peptides. The process of peptide synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), involves the sequential addition of amino acid residues to a growing peptide chain. The free amino group of this compound allows for its coupling to the C-terminus of a peptide chain, while its N-ethyl amide group would cap the C-terminus of the molecule itself, preventing further elongation at that end.

The incorporation of such a non-standard amino acid derivative can be achieved using standard peptide coupling reagents. The impact of this incorporation on the peptide's properties would be a subject of research interest.

Table 1: Potential Reagents for Incorporating this compound into Peptides

| Reagent Class | Specific Examples | Role in Synthesis |

| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Facilitate the formation of the amide bond between the carboxyl group of the growing peptide chain and the amino group of this compound. |

| Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | Temporarily block the amino group of the peptide chain to prevent side reactions during the coupling step. |

Design of Specific Peptide Structures

The introduction of N-alkylated amino acid derivatives into a peptide sequence is a known strategy to influence its secondary structure and conformational preferences. While there is no specific research on this compound in this context, studies on N-methylated alanine peptides have shown that such modifications can disrupt the formation of regular secondary structures like alpha-helices and beta-sheets due to steric hindrance and the removal of the amide proton, which is a hydrogen bond donor. nih.gov

The ethyl group in this compound would likely have a more pronounced steric effect than a methyl group, potentially leading to a greater disruption of ordered structures. This could be strategically employed to induce turns or create more flexible regions within a peptide, which can be crucial for its biological activity and receptor binding. The conformational impact of incorporating this building block would need to be investigated using techniques such as NMR spectroscopy and computational modeling.

Utility in Materials Science Research

The bifunctional nature of this compound, possessing both a primary amine and an amide group, makes it a potential monomer or building block for various materials.

In principle, this compound could be used in the synthesis of polyamides or other polymers through polycondensation reactions. The primary amine could react with dicarboxylic acids or their derivatives to form a polyamide chain. The resulting polymer would feature pendant N-ethylpropanamide groups, which could influence the material's properties, such as solubility, thermal stability, and mechanical strength. However, the literature does not currently contain specific examples of polymers synthesized from this monomer.

The amino and amide functionalities of this compound provide sites for further chemical modification, allowing for its use as a precursor in the synthesis of more complex functional ligands. These ligands could be designed to selectively bind to metal ions, forming coordination complexes with potential applications in catalysis or as imaging agents.

Furthermore, the hydrogen bonding capabilities of the amide group and the potential for modification of the amino group suggest that derivatives of this compound could be designed to participate in the formation of supramolecular assemblies. These ordered structures, held together by non-covalent interactions, are of interest for applications in drug delivery, sensing, and nanotechnology. nih.govrsc.org

While there is no direct evidence of this compound being used in semiconductor or photovoltaic materials, research has explored the use of amino acid derivatives in these fields. For instance, beta-alanine (B559535) has been used to modify the interface of organic solar cells to improve their efficiency and stability. researchgate.net The presence of both amine and carbonyl groups in this compound could potentially allow it to act as a surface modifier or an additive in the fabrication of thin-film electronic devices, influencing the morphology and electronic properties of the active layers. Further research would be necessary to explore this potential.

Catalytic Applications of this compound Derivatives

Derivatives of this compound could be envisioned as ligands for transition metal catalysts. By modifying the core structure with additional coordinating groups, it would be possible to create chiral ligands for asymmetric catalysis. The inherent chirality of the alanine backbone could be exploited to induce stereoselectivity in chemical transformations. The N-ethyl group could also be varied to fine-tune the steric and electronic properties of the resulting catalyst. While a promising area for future research, there are currently no published studies on the catalytic applications of this compound derivatives.

Ligands in Transition Metal Catalysis

Amino acids and their derivatives are recognized as highly versatile ligands in the field of transition metal catalysis. mdpi.com Their ability to coordinate with metal ions through various donor atoms, such as nitrogen and oxygen, enables the formation of stable chelate complexes. mdpi.com The compound this compound, with its primary amine and amide functionalities, can act as a bidentate ligand, binding to a transition metal center. The coordination of such ligands to a metal can influence the metal's electronic properties and steric environment, which in turn can control the catalytic activity and selectivity of the resulting complex. youtube.comchemrxiv.org

Transition metal complexes containing amino acid-based ligands have been successfully employed as catalysts in a range of asymmetric syntheses. mdpi.com For example, rhodium complexes with ligands derived from α-amino acids have been shown to be effective in asymmetric transfer hydrogenation reactions of ketones, yielding chiral alcohols with high enantioselectivity. mdpi.com Specifically, N-Boc-protected α-amino acid ligands have demonstrated high efficiency in these transformations. mdpi.com The fundamental principle involves the transfer of chirality from the ligand to the product of the catalytic reaction.

While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural similarity to other effective amino acid-derived ligands suggests its potential in this area. The ethyl group on the amide nitrogen can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex, thereby optimizing its catalytic performance for specific reactions. The synthesis of such transition metal complexes generally involves the reaction of a suitable metal precursor with the amino acid amide ligand under controlled conditions. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and bonding. nih.gov

The table below illustrates the types of transition metals and the corresponding catalytic reactions where amino acid derivatives, structurally related to this compound, have been employed as ligands.

| Transition Metal | Catalytic Reaction | Type of Amino Acid Ligand |

| Rhodium (Rh) | Asymmetric Transfer Hydrogenation | N-Boc-protected α-amino acids |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Amino acid-based thioamides |

| Copper (Cu) | Asymmetric Alkylation | Salen complexes with amino acids |

| Palladium (Pd) | Cross-Coupling Reactions | Mono-N-protected amino acids |

This table presents examples of catalytic systems and is intended to be illustrative of the potential applications for ligands derived from amino acid amides.

Role in Organocatalysis

In the realm of organocatalysis, where small organic molecules are used as catalysts, primary α-amino amides have emerged as a significant class of bifunctional catalysts. mdpi.com this compound fits perfectly into this category, possessing both a Brønsted basic site (the primary amine) and a hydrogen-bonding site (the amide N-H). mdpi.com This dual functionality allows it to activate both the nucleophile and the electrophile in a chemical reaction, often leading to high levels of stereocontrol. mdpi.com

The general mechanism for catalysis by primary α-amino amides involves the formation of an enamine intermediate between the catalyst's primary amine and a carbonyl compound (e.g., a ketone or aldehyde). mdpi.com Simultaneously, the amide group of the catalyst can form a hydrogen bond with the electrophile, orienting it for a stereoselective attack on the enamine. mdpi.com This cooperative activation is a hallmark of many successful organocatalytic systems.

Primary α-amino amides have been successfully applied as organocatalysts in a variety of asymmetric C-C bond-forming reactions, including aldol (B89426) and Michael reactions. mdpi.comopenrepository.com The steric and electronic properties of the amino amide catalyst can be readily tuned by modifying the substituents on the amino acid backbone and the amide nitrogen, allowing for the optimization of reactivity and selectivity for a given transformation. mdpi.com For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site.

The following table provides examples of asymmetric reactions catalyzed by primary α-amino amides, showcasing the typical substrates and the high levels of enantioselectivity that can be achieved.

| Catalytic Reaction | Catalyst Type | Substrates | Product | Enantiomeric Excess (ee) |

| Aldol Reaction | Prolinamide derivatives | Aldehydes and Ketones | β-Hydroxy carbonyls | Up to >99% |

| Michael Addition | C2-symmetric amino acid amides | β-Nitrostyrene and 2-Hydroxy-1,4-naphthoquinone | Michael adduct | Up to 44% |

| Strecker Reaction | Primary α-amino amides | Imines and Cyanide source | α-Aminonitriles | High |

| Mannich Reaction | Primary α-amino amides | Aldehydes, Amines, and Ketones | β-Amino carbonyls | High |

The data in this table is based on research on various primary α-amino amides and illustrates the potential catalytic performance of this compound in these reactions. mdpi.comopenrepository.commdpi.com

The ease of synthesis from readily available amino acids and amines makes this compound and its analogs attractive candidates for the development of new and efficient organocatalysts. mdpi.com Their stability and operational simplicity further contribute to their appeal in synthetic organic chemistry.

Mechanistic Biological Investigations of 2 Amino N Ethylpropanamide and Its Derivatives

Interactions with Metal Ions in Biological Contexts

The interaction of amino acid derivatives with metal ions is a cornerstone of bioinorganic chemistry. The presence of both an amino group and an amide group in 2-Amino-N-ethylpropanamide suggests its potential to act as a ligand, coordinating with various metal ions. The specific nature of these interactions, including the coordination chemistry and the stability of the resulting complexes, would be influenced by factors such as the pH of the biological environment and the nature of the metal ion itself.

Generally, the amino group and the carbonyl oxygen of the amide group are potential coordination sites. Research on similar small peptides and amino acid amides indicates that they can form stable complexes with biologically relevant metal ions like copper(II), zinc(II), and nickel(II). These interactions can influence the peptide's conformation and reactivity. For instance, studies on dodecapeptide fragments of human cationic antimicrobial protein (hCAP) have demonstrated that their affinity for metal ions like Mn(II) and Zn(II) can lead to the formation of thermodynamically stable complexes, which in turn can affect the biological function of the peptide. nih.gov

Role of Chiral Amides in Biological Systems

Chirality is a fundamental property in biological systems, with most biological molecules, such as amino acids and sugars, existing as a single enantiomer. mdpi.com Amides, particularly the peptide bonds that form the backbone of proteins, are central to the structure and function of living organisms. quicktakes.iosolubilityofthings.com The specific three-dimensional arrangement of these chiral amide-containing structures is critical for molecular recognition, enzymatic activity, and signaling pathways. rsc.orgnumberanalytics.com

The introduction of a chiral center, such as the one at the alpha-carbon of the alanine-derived portion of this compound, has profound implications for its biological interactions. The stereochemistry of a molecule can dictate how it fits into the active site of an enzyme or a receptor on a cell surface. nih.gov This stereoselectivity is a well-established principle in pharmacology, where different enantiomers of a drug can have vastly different biological effects. Chiral amides are also utilized as intermediates in the asymmetric synthesis of complex molecules due to their ability to direct the stereochemical outcome of a reaction. numberanalytics.com

The biological importance of chiral amides is underscored by their role in protein structure and function. The precise orientation of amide groups in the polypeptide chain is responsible for the formation of secondary structures like alpha-helices and beta-sheets, which are essential for a protein's biological activity. quicktakes.io

In Vitro Mechanistic Studies of Biological Activity

Direct in vitro mechanistic studies specifically investigating the biological activity of this compound are not readily found in the current body of scientific literature. However, the general approach to studying such a compound would involve a variety of assays to elucidate its potential effects on biological systems.

For example, to assess its potential as an enzyme inhibitor, this compound would be tested against a panel of enzymes. Studies on derivatives of the natural product avarol, which include amino and amide functionalities, have demonstrated how in vitro assays can identify inhibitory activity against enzymes like acetylcholinesterase, suggesting potential therapeutic applications. nih.gov

Furthermore, investigations into the biological activity of new chemical entities often include evaluating their antioxidant and antimicrobial properties. For instance, a study on 2-aminothiazole (B372263) sulfonamide derivatives involved in vitro experiments to determine their potential as antioxidants and antimicrobial agents. excli.de Such studies provide a basis for how the biological activity of a compound like this compound could be systematically investigated.

The following table outlines potential in vitro assays that could be employed to study the biological activity of this compound, based on common practices for similar compounds.

| Potential Biological Activity | In Vitro Assay Example | Parameter Measured |

| Enzyme Inhibition | Acetylcholinesterase Inhibition Assay | IC50 (half-maximal inhibitory concentration) |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Percentage of radical scavenging |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | Lowest concentration that inhibits visible growth |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | IC50 (half-maximal inhibitory concentration) |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-ethylpropanamide, and how do reaction conditions influence product purity?

The synthesis of this compound derivatives typically involves substitution or condensation reactions. For example, amino group functionalization can be achieved via reductive amination or nucleophilic substitution, depending on the starting material. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield and purity. Acidic or basic environments may lead to side products such as hydrolyzed amines or undesired stereoisomers. Analytical techniques like HPLC or NMR should be used to verify purity and structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- NMR : Analyze proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm and amide protons at δ ~6.5–8.0 ppm) and carbon shifts for the carbonyl group (~170–175 ppm).

- Mass Spectrometry : Confirm molecular weight (178.23 g/mol via ESI-MS) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic N-H stretches (~3300 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹). Cross-validate results with computational tools (e.g., PubChem’s InChIKey: LEBDCRNSLNAHHD-UHFFFAOYSA-N) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Work in a fume hood to avoid inhalation exposure.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does this compound inhibit Protein Arginine N-Methyltransferase 3 (PRMT3), and what methodological approaches validate its IC₅₀?

Studies indicate this compound acts as a competitive inhibitor of PRMT3 with an IC₅₀ of 1,000,000 nM . To validate:

- Enzyme Assays : Use radioactive methyltransferase assays (³H-SAM as cofactor) and measure inhibition kinetics.

- Dose-Response Curves : Plot activity vs. inhibitor concentration to calculate IC₅₀.

- Molecular Docking : Model interactions between the compound and PRMT3’s active site (e.g., using AutoDock Vina) to identify binding residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from:

- Purity Variability : Confirm compound purity via LC-MS and elemental analysis.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).

- Statistical Power : Increase sample size (n ≥ 3) and use ANOVA for cross-study comparisons. Replicate experiments in independent labs to validate reproducibility .

Q. What computational strategies optimize the design of this compound analogs for enhanced target selectivity?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict analogs.

- ADMET Profiling : Use tools like SwissADME to assess bioavailability and toxicity risks.

- Free Energy Perturbation (FEP) : Simulate binding free energy changes for substituent modifications (e.g., methyl vs. ethyl groups) .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, as stereochemistry impacts biological activity .

- Stability Testing : Monitor degradation under UV light and varying pH to establish shelf-life .

- Ethical Compliance : Adhere to institutional guidelines for biochemical waste disposal and animal/human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.